N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23N5O5 and its molecular weight is 485.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Diversity
Researchers have developed diversified synthesis methods for quinoxaline derivatives, highlighting the potential of these compounds in various scientific applications. For instance, An et al. (2017) demonstrated a method involving a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, enabling rapid access to structurally varied and complex fused tricyclic scaffolds (An et al., 2017). Similarly, Fathalla (2015) explored the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling and azide coupling methods, yielding amino acid derivatives linked to triazoloquinoxaline moiety (Fathalla, 2015).
Biological Activities
Quinoxaline derivatives have been investigated for their potential biological activities. Zhang et al. (2008) synthesized a series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives and evaluated their positive inotropic activity, finding several compounds with favorable activity compared to the standard drug, milrinone (Zhang et al., 2008). This suggests the potential of quinoxaline derivatives in cardiovascular research.
Structural Analysis and Properties
The study of the structural aspects and properties of quinoxaline derivatives provides insights into their potential applications. Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, revealing how interactions with mineral acids lead to different physical states, such as gels or crystalline solids, which could have implications for materials science (Karmakar et al., 2007).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c1-16-8-4-7-11-21(16)36-25-24-29-30(26(33)31(24)20-10-6-5-9-18(20)28-25)15-23(32)27-19-13-12-17(34-2)14-22(19)35-3/h4-14H,15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQVTGAKWBDSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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